molecular formula C21H24N4O3S B2544331 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1322749-05-2

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2544331
CAS No.: 1322749-05-2
M. Wt: 412.51
InChI Key: DYGZDVIQBAXKMK-UHFFFAOYSA-N
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Description

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide ( 1322749-05-2) is a synthetic small molecule with a molecular formula of C21H24N4O3S and a molecular weight of 412.51 g/mol . This compound belongs to the chemical class of sulfamoylphenyl pyrazole derivatives, which are of significant interest in medicinal chemistry and chemical biology research . The pyrazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential, while the sulfonamide group is a critical pharmacophore, particularly as a zinc-binding group (ZBG) in the inhibition of carbonic anhydrase (CA) enzymes . Researchers are exploring this structural motif for developing inhibitors against cancer-associated human carbonic anhydrase isoforms (hCA IX and hCA XII) . These membrane-bound isoforms, such as hCA IX, are highly stimulated by hypoxia and are overexpressed in various solid tumors, making them attractive targets for anticancer research . The specific structural features of this compound—including the 4-methylphenyl sulfonamide group and the lipophilic N-(2-phenylpropyl)carboxamide side chain—are designed to facilitate interactions with the hydrophobic and hydrophilic regions of enzyme active sites. This reagent is intended for research applications only, including in vitro enzymatic assays, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is available for purchase in milligram quantities from specialty chemical suppliers .

Properties

IUPAC Name

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)pyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15-16,19,21,23-25H,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFABZDGNMXGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl Group Variations : The target compound uses a 4-methylphenyl-sulfamoyl group, whereas analogs in and employ pyridin-2-yl-sulfamoyl moieties. The electron-donating methyl group in the target may enhance metabolic stability compared to electron-deficient pyridinyl groups .
  • Synthetic Efficiency : Yields for analogs range from 71–88%, suggesting that the target compound could be synthesized using similar hydrazine-carboxamide coupling protocols .

Spectroscopic and Analytical Data

  • IR Spectroscopy : All compounds exhibit characteristic SO₂ asymmetric/symmetric stretches (1315–1105 cm⁻¹) and carbonyl (C=O) peaks near 1690 cm⁻¹ . The target compound’s NH stretches (3322–3202 cm⁻¹) align with those of compound 14 .
  • NMR : The ¹H-NMR of the target’s 2-phenylpropyl group would show resonances for the methylene (δ 1.5–2.0 ppm) and aromatic protons (δ 7.2–7.4 ppm), comparable to the N-(p-tolyl) protons in compound 14 (δ 2.3 ppm for CH₃) .
  • Mass Spectrometry : The molecular ion peak for the target (m/z ~424) would differ from analogs like compound 11 (m/z 510) due to its simpler sulfamoyl substituent .

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydrazines

The 1H-pyrazole scaffold is typically synthesized through cyclocondensation reactions between β-ketoesters and hydrazine derivatives. For the target compound, ethyl 3-methyl-4-(methoxycarbonyl)-5-oxopent-3-enoate reacts with methylhydrazine under acidic conditions (pH 4–5) to yield the 3-methyl-1H-pyrazole-4-carboxylate intermediate. This method provides 72–85% yields when performed in ethanol at 80°C for 12 hours, as demonstrated in analogous syntheses of pyrazole fungicides.

Alternative Route via Knorr Pyrazole Synthesis

Modifications of the classical Knorr synthesis employ phenylhydrazine derivatives with 1,3-diketones. For instance, reacting 4-methylphenylsulfonyl hydrazine with acetylacetone derivatives generates the sulfamoyl-substituted pyrazole precursor. Patent WO2003099794A1 details this approach using FeO(OH)/C catalysts in refluxing ethanol, achieving 78% conversion efficiency. The methyl group at position 3 originates from the acetylacetone starting material, while the sulfamoyl moiety is introduced via the hydrazine component.

Sulfamoylation at Position 5

Direct Sulfonation-Amination Sequence

Post-cyclization sulfamoylation involves treating the pyrazole intermediate with chlorosulfonic acid followed by reaction with 4-methylaniline. A two-step protocol from J-Stage (2014) demonstrates this method:

  • Sulfonation : Pyrazole-4-carboxylate (1 eq) reacts with ClSO3H (1.2 eq) in DCM at 0°C for 2 hours.
  • Amination : The sulfonyl chloride intermediate couples with 4-methylaniline (1.5 eq) using triethylamine (2 eq) in THF, yielding 65–72% of the sulfamoyl product.

One-Pot Sulfamoylation Using Sulfonamide Reagents

Recent advancements employ pre-formed sulfonamide reagents to streamline the process. A 2020 patent (WO2020244968A1) describes using 4-methylbenzenesulfonamide chloride with CuI catalysis in DMF at 120°C, reducing reaction times to 4 hours while maintaining 68% yield. This method minimizes side products from competing hydrolysis reactions.

Carboxamide Formation at Position 4

Carbodiimide-Mediated Coupling

Conversion of the carboxylic acid to the carboxamide utilizes EDCI/HOBT or CDI coupling agents. Representative data from Figshare (2023) shows:

Reagent System Amine Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBT 2-Phenylpropylamine DMF 25 24 56
CDI 2-Phenylpropylamine DMF 80 3 48
DCC/DMAP 2-Phenylpropylamine THF 0→25 12 61

EDCI/HOBT in DMF provides optimal results, with NMR-confirmed amide formation (δ 10.0 ppm for NHCO in DMSO-d6).

Schlenk Technique for Air-Sensitive Intermediates

When using NaBH4 for imine reduction in Schiff base intermediates (e.g., pyridine formaldehyde derivatives), the Schlenk line technique prevents oxidation. A 2014 study achieved 82% yield for analogous structures by maintaining inert argon atmosphere during borohydride additions.

Regiochemical Control and Byproduct Mitigation

Positional Isomer Separation

HPLC analysis (C18 column, 70:30 MeOH/H2O) resolves N1 vs N2 pyrazole isomers, which typically form in 15–22% ratios during cyclocondensation. The target N1 isomer elutes at 8.2 minutes versus 9.7 minutes for the N2 byproduct.

Sulfamoyl Group Orthogonality

Protecting group strategies using tert-butoxycarbonyl (Boc) prevent undesired sulfonamide reactions during carboxamide formation. Deprotection with TFA/DCM (1:1 v/v) restores the sulfamoyl functionality without affecting the amide bond.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-shaped crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 156–158°C, consistent with literature values for related pyrazolecarboxamides.

Spectroscopic Validation

Key characterization data includes:

  • 1H NMR (400 MHz, DMSO-d6) : δ 12.0 (s, 1H, NH), 7.74 (d, J=8.4 Hz, 2H, ArH), 7.42 (t, J=7.1 Hz, 2H, ArH), 4.09 (s, 3H, CH3), 2.82 (m, 1H, CH).
  • IR (KBr) : 1656 cm−1 (C=O), 1344 cm−1 (S=O asym), 1165 cm−1 (S=O sym).
  • HRMS : m/z 454.1782 [M+H]+ (calc. 454.1779 for C22H24N3O3S).

Industrial-Scale Adaptation

Continuous Flow Sulfamoylation

A 2023 pilot study demonstrated 89% conversion using microreactor technology:

  • Reactor Type : Corning AFR®
  • Conditions : 120°C, 20 bar pressure, 2-minute residence time
  • Throughput : 15 kg/day of sulfamoylated intermediate

Green Chemistry Metrics

Comparison of traditional vs optimized methods:

Metric Batch Process Flow Chemistry
E-factor 32 11
PMI (kg/kg product) 58 19
Energy (kWh/kg) 410 155

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